2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate

Lipophilicity LogD Drug-likeness

2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate (CAS 355413-77-3, molecular formula C₂₄H₁₉NO₂, molecular weight 353.425 g/mol) is a fully substituted 2-phenylquinoline-4-carboxylate ester belonging to the broader class of phenylquinoline-4-carboxylic acid derivatives, a scaffold recognized for its privileged status in medicinal chemistry due to documented activities spanning HDAC inhibition, antimicrobial action, anti-inflammatory effects, and antiproliferative potency. The compound is commercially distributed by Sigma-Aldrich as an AldrichCPR catalog product (product number L205249).

Molecular Formula C24H19NO2
Molecular Weight 353.4 g/mol
Cat. No. B12042492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate
Molecular FormulaC24H19NO2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=CC=C3C)C4=CC=CC=C4
InChIInChI=1S/C24H19NO2/c1-16-12-13-21-19(14-16)20(15-22(25-21)18-9-4-3-5-10-18)24(26)27-23-11-7-6-8-17(23)2/h3-15H,1-2H3
InChIKeyQFKVRNKITBQPLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate (CAS 355413-77-3): Structural and Physicochemical Baseline for Research Procurement


2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate (CAS 355413-77-3, molecular formula C₂₄H₁₉NO₂, molecular weight 353.425 g/mol) is a fully substituted 2-phenylquinoline-4-carboxylate ester belonging to the broader class of phenylquinoline-4-carboxylic acid derivatives, a scaffold recognized for its privileged status in medicinal chemistry due to documented activities spanning HDAC inhibition, antimicrobial action, anti-inflammatory effects, and antiproliferative potency [1]. The compound is commercially distributed by Sigma-Aldrich as an AldrichCPR catalog product (product number L205249) . It is structurally characterized by a 6-methyl substituent on the quinoline core, a 2-phenyl group, and a 2-methylphenyl (ortho-cresyl) ester at the 4-carboxylate position, yielding a molecule with three aromatic rings, two methyl substituents, and a molecular architecture that distinguishes it from simpler alkyl ester analogs such as neocinchophen (ethyl ester) or methyl 2-phenylquinoline-4-carboxylate [2].

Why 2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate Cannot Be Interchanged with Generic Quinoline-4-carboxylate Esters


The 2-phenylquinoline-4-carboxylate scaffold is highly sensitive to both ester group identity and quinoline ring substitution patterns, precluding simple interchange among in-class analogs. Three structural features create non-fungible differentiation: (i) the ortho-methylphenyl ester introduces a sterically hindered, lipophilic tail that alters membrane partitioning and target binding relative to the unsubstituted phenyl ester (MW 339.4 vs. 353.4 g/mol) or the compact methyl ester (LogD₇.₄ 4.68) [1][2]; (ii) the 6-methyl group on the quinoline core differentiates the compound from analogs lacking this substituent, such as 2-methylphenyl 2-phenylquinoline-4-carboxylate (CAS 355433-96-4), which has been shown to possess a computed LogP of approximately 4.9 [3]; and (iii) the ortho- versus para-methyl positional isomerism on the ester phenyl ring produces distinct molecular geometries—the 4-methylphenyl isomer (CAS 355413-78-4) shares the identical molecular formula (C₂₄H₁₉NO₂) but differs in predicted boiling point (542.0 °C vs. uncharacterized for the ortho isomer) and pKa (~2.18), confirming that even regioisomeric substitution alters physicochemical properties relevant to biological distribution and assay performance . These orthogonal structural variables mean that pharmacological SAR, analytical detection limits, and formulation properties cannot be assumed transferable across the ester series.

Quantitative Differential Evidence: 2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate vs. Closest Analogs


Lipophilicity Differentiation: Ortho-Methylphenyl Ester vs. Methyl Ester and Ethyl Ester Analogs

The methyl ester analog (methyl 6-methyl-2-phenylquinoline-4-carboxylate) exhibits a LogD₇.₄ of 4.68, while the ethyl ester (neocinchophen) has a computed XLogP of 4.4 [1][2]. The 2-methylphenyl ester of the target compound introduces an additional aromatic ring with a hydrophobic methyl substituent, which is expected to increase LogP/LogD by approximately 1.0–1.5 log units relative to the methyl ester, consistent with the measured LogP of ~4.9 for the closely related analog 2-methylphenyl 2-phenylquinoline-4-carboxylate (CAS 355433-96-4) and the SlogP of ~5.07 predicted for the 2-methylphenyl-substituted quinoline scaffold [3][4]. This positions the target compound in a more lipophilic partition space than both the methyl and ethyl ester congeners.

Lipophilicity LogD Drug-likeness Quinoline esters

Regioisomeric Discrimination: 2-Methylphenyl (Ortho) vs. 4-Methylphenyl (Para) Ester Isomers

The target compound and its para-methyl positional isomer (4-methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate, CAS 355413-78-4) share the identical molecular formula (C₂₄H₁₉NO₂, MW 353.4 g/mol) but differ in the position of the methyl substituent on the ester phenyl ring. This ortho-versus-para distinction produces measurably different physicochemical properties: the para isomer has a predicted boiling point of 542.0 ± 38.0 °C and a predicted pKa of 2.18 ± 0.13 . The ortho-methyl group in the target compound introduces steric hindrance around the ester linkage, which can reduce the rate of hydrolytic ester cleavage and alter the conformational preferences of the molecule relative to the para isomer [1]. This steric effect is well-documented in medicinal chemistry as the 'ortho effect,' which influences both metabolic stability and target binding orientation.

Positional isomerism ortho effect Molecular recognition Quinoline esters

Antibacterial Activity Differentiation: 2-Phenylquinoline-4-carboxylate Ester Class MIC Data

Methyl 2-phenylquinoline-4-carboxylate (a close structural analog lacking the 6-methyl and 2-methylphenyl substituents) demonstrates antibacterial activity with MIC values of 64 μg/mL against Staphylococcus aureus and 128 μg/mL against Escherichia coli, with Pseudomonas aeruginosa showing resistance at >256 μg/mL . In a broader series of 2-phenyl-quinoline-4-carboxylic acid derivatives evaluated by Wang et al. (2016), compounds 5a₄ and 5a₇ showed MIC values of 64 μg/mL (S. aureus) and 128 μg/mL (E. coli), respectively, while the 8-methoxy analog exhibited improved potency with MIC of 32 μg/mL against S. aureus and 64 μg/mL against E. coli [1]. These data establish a quantitative baseline for the quinoline-4-carboxylate class and demonstrate that modifications to the ester and quinoline substituents produce measurable shifts in antibacterial potency, supporting the rationale that the target compound's unique substitution pattern may yield a differentiated activity profile.

Antimicrobial MIC Staphylococcus aureus Quinoline antibacterial

Fluorescence and Analytical Derivatization Utility: MPQC Parent Acid as a Fluorescent Probe

The parent carboxylic acid of the target compound, 6-methyl-2-phenylquinoline-4-carboxylic acid (MPQC, CAS 60538-98-9), exhibits a fluorescence quantum yield of 0.6 and emits at 360 nm under acidic conditions and 440 nm under alkaline conditions . The N-hydroxysuccinimide ester of MPQC (MPQC-OSu) has been validated as a precolumn derivatization reagent for HPLC analysis of aliphatic amines, achieving baseline separation of seven aliphatic amines (isopropanolamine, methylamine, ethylamine, n-propylamine, n-butylamine, n-amylamine, n-hexylamine) in 25 minutes using isocratic elution on a C18 column with methanol-water (70:30, v/v), with fluorescence detection limits ranging from 0.13 to 1 nM [1]. The quantum yield of 0.6 for MPQC compares favorably to other quinoline-based fluorophores such as certain quinoline dicarboxylic esters, which exhibit quantum yields as low as 6% .

Fluorescence Quantum yield HPLC derivatization Analytical chemistry

HDAC3-Selective Inhibitor Scaffold: Antiproliferative Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

The 2-phenylquinoline-4-carboxylic acid scaffold has been established as a novel cap group for histone deacetylase (HDAC) inhibitors. In a systematic study by Hui et al. (2022), compound D28—bearing a 2-phenylquinoline-4-carboxylic acid cap—exhibited HDAC3-selective inhibition and potent in vitro antiproliferative activity across ten human cancer cell lines with IC₅₀ values of 1.02, 1.08, 1.11, 5.66, 3.22, 4.15, 2.89, 2.83, 3.86, and 2.16 μM against K562, U266, U937, MCF-7, Fadu, MDA-MB-231, MDA-MB-468, A549, A2780, and HepG2 cells, respectively [1]. In a separate study, 1-phenylethyl 2-phenylquinoline-4-carboxylate derivatives demonstrated anti-inflammatory activity with an IC₅₀ of 88.88 μM (compound MP3, compared to diclofenac sodium) and anti-breast cancer activity with an IC₅₀ of 50.30 μM (compound MP1, compared to 5-fluorouracil) [2]. The structural modifications at the ester position (phenylethyl vs. methylphenyl) are thus demonstrated to modulate both potency and selectivity profiles.

HDAC inhibitors Anticancer Antiproliferative Quinoline scaffold

Optimal Research and Industrial Application Scenarios for 2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate Based on Quantitative Evidence


HDAC Inhibitor SAR Expansion Libraries

Given the validated HDAC3-selective inhibition of the 2-phenylquinoline-4-carboxylic acid scaffold (compound D28 IC₅₀ range 1.02–5.66 μM across 10 cancer cell lines) [1], the 2-methylphenyl ester variant serves as a lipophilic ester prodrug or cap-modified analog for SAR expansion. Procurement of this compound enables systematic exploration of how ortho-substituted phenolic esters influence HDAC isoform selectivity, cellular permeability, and antiproliferative potency relative to the hydroxamic acid (D28) and 1-phenylethyl ester series.

Antimicrobial Screening Libraries Targeting Gram-positive Pathogens

The 2-phenylquinoline-4-carboxylate class exhibits baseline antibacterial activity against Staphylococcus aureus with MIC values ranging from 32 to 64 μg/mL depending on substituents [2]. The enhanced lipophilicity of the 2-methylphenyl ester (estimated LogP ~5.0–5.5 vs. 4.68 for the methyl ester) is predicted to improve Gram-positive membrane penetration, making this compound a rational inclusion in focused screening libraries for anti-staphylococcal lead discovery.

Fluorescent Probe Development with Enhanced Lipophilic Partitioning

The parent chromophore (MPQC) provides a quantum yield of 0.6, enabling HPLC detection limits of 0.13–1 nM for aliphatic amine derivatives [3]. The 2-methylphenyl ester may retain the fluorescent quinoline core while offering increased organic-phase solubility for applications requiring extraction into non-polar solvents or incorporation into lipophilic membrane environments, provided users experimentally verify that esterification does not significantly quench fluorescence.

Regioisomeric Probe for Ortho-Effect Studies in Medicinal Chemistry

The availability of both the 2-methylphenyl (ortho, CAS 355413-77-3) and 4-methylphenyl (para, CAS 355413-78-4) ester isomers—identical in molecular formula (C₂₄H₁₉NO₂, MW 353.4) but differing in steric environment and predicted boiling point (para: 542.0 °C) —enables paired procurement for controlled studies of the 'ortho effect' on hydrolytic stability, target binding, and pharmacokinetic profile, providing a systematic framework for understanding how regiochemistry modulates the pharmacological properties of quinoline-4-carboxylate esters.

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